molecular formula C7H15N B179586 N,N-dimethylcyclopentanamine CAS No. 18636-91-4

N,N-dimethylcyclopentanamine

Cat. No. B179586
CAS RN: 18636-91-4
M. Wt: 113.2 g/mol
InChI Key: ZEFLPHRHPMEVPM-UHFFFAOYSA-N
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Description

N,N-dimethylcyclopentanamine is a chemical compound with the molecular formula C7H15N . It has an average mass of 113.201 Da and a monoisotopic mass of 113.120445 Da .


Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 8 non-H bonds, 1 rotatable bond, 1 five-membered ring, and 1 tertiary amine (aliphatic) . The structure can be represented by the SMILES string CN(C)C1CCCC1 .

Scientific Research Applications

  • Neural and Subjective Effects : N,N-dimethyltryptamine, a compound structurally related to N,N-dimethylcyclopentanamine, has been studied for its effects on the brain and consciousness. In a natural setting, it was found to significantly alter brain wave patterns, correlating with mystical-type experiences (Pallavicini et al., 2021).

  • Chemical Reactivity and Biomedical Applications : N,N-dimethyl enaminones, a group that includes N,N-dimethylcyclopentanamine, are useful as building blocks for a wide range of biologically active heterocyclic compounds, indicating potential for biomedical applications (Gaber et al., 2017).

  • Psychedelic Drugs as Therapeutics : Studies on compounds like 4-phosphorloxy-N,N-dimethyltryptamine and methylenedioxymethamfetamine, which are structurally similar to N,N-dimethylcyclopentanamine, have shown promise in treating various psychiatric disorders such as anxiety, depression, and PTSD, often in conjunction with psychotherapy (Mithoefer et al., 2016).

  • Role in Neurogenesis and Cognitive Function : N,N-dimethyltryptamine, closely related to N,N-dimethylcyclopentanamine, has been found to promote neurogenesis in the hippocampus and improve memory in mice, indicating potential roles in brain function and possibly in treating neurodegenerative diseases (Morales-García et al., 2020).

  • Impact on Brain Metabolism and Neuroplasticity : Research on dimethyltryptamines, including compounds similar to N,N-dimethylcyclopentanamine, has shown that they can induce significant changes in proteins related to neuroplasticity and brain metabolism, suggesting potential applications in cognitive enhancement and treatment of neurological disorders (Dakić et al., 2017).

  • Potential in Tissue Protection and Regeneration : N,N-dimethyltryptamine has been studied for its potential in cellular protective mechanisms beyond the nervous system, indicating possible applications in medical therapies for conditions involving tissue damage and regeneration (Frecska et al., 2013).

properties

IUPAC Name

N,N-dimethylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-8(2)7-5-3-4-6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFLPHRHPMEVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171886
Record name Cyclopentanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylcyclopentanamine

CAS RN

18636-91-4
Record name Cyclopentanamine, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wang, J Li, M Zhang, P Bai, H Zhang, X Tong - Molecular Catalysis, 2020 - Elsevier
A selective reductive amination of aliphatic aldehydes and cycloaliphatic ketones is achieved with tetragonal zirconium dioxide (t-ZrO 2 ) as the catalyst. With N, N-dimethyl formamide (…
Number of citations: 7 www.sciencedirect.com
RI Khusnutdinov, NA Shchadneva… - Russian Journal of …, 2018 - Springer
N-Methyl- and N,N-dimethylcycloalkanamines were synthesized by reaction of cycloalkanamines with dimethyl carbonate in the presence of NaY zeolite containing no binder. Optimal …
Number of citations: 2 link.springer.com

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